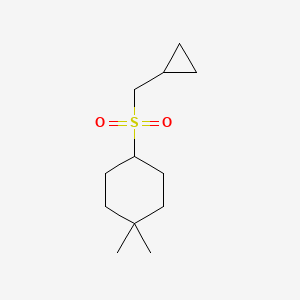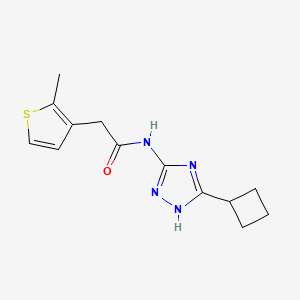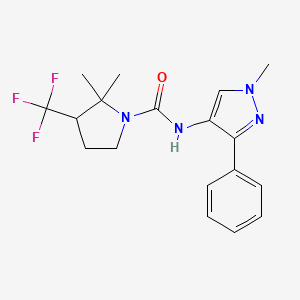![molecular formula C20H28N2O3S B6772024 N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B6772024.png)
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-9-azaspiro[5.6]dodecane-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-9-azaspiro[5.6]dodecane-9-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the benzothiophene moiety, a sulfur-containing heterocycle, adds to the compound’s chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-9-azaspiro[5.6]dodecane-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne under acidic or basic conditions.
Spirocyclization: The spirocyclic structure is formed by reacting the benzothiophene derivative with a suitable azaspiro compound under controlled conditions, often involving a catalyst or a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-9-azaspiro[5.6]dodecane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under mild conditions to modify the spirocyclic structure or the benzothiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiophene ring or the spirocyclic moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene or spirocyclic rings.
Scientific Research Applications
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-9-azaspiro[5.6]dodecane-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-9-azaspiro[5.6]dodecane-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1-benzothiophen-6-yl)-9-azaspiro[5.6]dodecane-9-carboxamide: Lacks the dioxo group, which may affect its reactivity and biological activity.
N-(1,1-dioxo-2,3-dihydro-1-benzofuran-6-yl)-9-azaspiro[5.6]dodecane-9-carboxamide: Contains an oxygen atom instead of sulfur, leading to different chemical properties.
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-9-azaspiro[5.6]undecane-9-carboxamide: Has a different spirocyclic structure, which may influence its stability and interactions.
Uniqueness
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-9-azaspiro[5.6]dodecane-9-carboxamide is unique due to its combination of a benzothiophene ring with a spirocyclic structure and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-9-azaspiro[5.6]dodecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c23-19(21-17-6-5-16-7-14-26(24,25)18(16)15-17)22-12-4-10-20(11-13-22)8-2-1-3-9-20/h5-6,15H,1-4,7-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEVQAQBDDYRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCN(CC2)C(=O)NC3=CC4=C(CCS4(=O)=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-2-(2-fluorophenyl)morpholine](/img/structure/B6771962.png)
![2-(3-Chloro-4-fluorophenyl)-4-[1-(1-cyclohexyltetrazol-5-yl)ethyl]morpholine](/img/structure/B6771967.png)
![N-[cyclobutyl-(4-fluorophenyl)methyl]-1-(1-cyclohexyltetrazol-5-yl)ethanamine](/img/structure/B6771972.png)
![2-(4-Benzylpiperidin-1-yl)-1-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]propan-1-one](/img/structure/B6771975.png)
![(6-methylpyridazin-4-yl)-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6771987.png)

![1-(1-methylpyrazol-4-yl)-6-oxo-N-spiro[5.5]undecan-3-ylpyridine-3-carboxamide](/img/structure/B6772015.png)
![N,N-dimethyl-2-[7-[2-(4-methyl-3-oxopiperazin-1-yl)acetyl]-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B6772017.png)
![1-(9-Azaspiro[5.6]dodecan-9-yl)-3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B6772020.png)
![2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B6772032.png)

![N-[5-chloro-2-(cyclobutylmethoxy)phenyl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide](/img/structure/B6772041.png)
![6-(9-Azaspiro[5.6]dodecane-9-carbonyl)-5-chloropyridine-3-carbonitrile](/img/structure/B6772048.png)
